3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid

Overview

Description

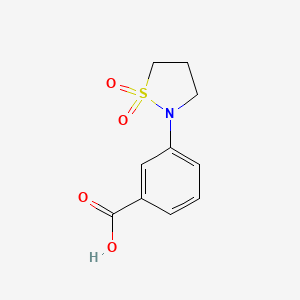

3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to an isothiazolidine ring with a dioxido functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with isothiazolidine precursors under controlled conditions. One common method includes the use of dioxane as a solvent and sodium carbonate as a base, with the reaction carried out at elevated temperatures (70-80°C) . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxido group to a sulfide group.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzoic acid compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, one derivative showed efficacy against breast cancer cell lines, leading to a reduction in tumor growth when tested in vivo .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

1.3 Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. Research has shown that this compound can reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic uses for conditions such as rheumatoid arthritis and other inflammatory disorders .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites .

2.2 Nanotechnology

The compound is also utilized in the development of nanomaterials. For example, it has been employed in the synthesis of nanoparticles that exhibit controlled release properties for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a targeted manner, enhancing the efficacy of treatments while minimizing side effects .

Environmental Applications

3.1 Bioremediation

Research has indicated that this compound can play a role in bioremediation efforts to clean up contaminated environments. Its ability to degrade certain pollutants makes it a candidate for use in environmental cleanup processes, particularly for organic pollutants in soil and water .

3.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound in environmental applications. Studies indicate that while it exhibits some toxicity at high concentrations, its environmental impact is minimal when used appropriately within regulated limits .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Broad-spectrum activity against bacteria | |

| Anti-inflammatory | Reduces inflammation markers in arthritis models |

Table 2: Applications in Materials Science

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The dioxido group can participate in redox reactions, while the benzoic acid moiety can engage in hydrogen bonding and aromatic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid

- This compound derivatives

- Other isothiazolidine derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other isothiazolidine derivatives, this compound exhibits enhanced stability and a broader range of applications in scientific research .

Biological Activity

3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The compound features a benzoic acid moiety attached to a dioxidoisothiazolidine ring, which contributes to its biological activity. The presence of sulfur and nitrogen in the isothiazolidine ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-α levels compared to untreated controls. The results indicate that the compound may modulate immune responses effectively.

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

- Cell Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation (e.g., NF-kB), the compound reduces the expression of inflammatory mediators.

Potential Therapeutic Applications

Given its antimicrobial and anti-inflammatory properties, this compound holds promise for several therapeutic applications:

- Infectious Diseases : Its effectiveness against resistant bacterial strains makes it a candidate for developing new antibiotics.

- Chronic Inflammatory Conditions : The anti-inflammatory effects suggest potential use in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Properties

IUPAC Name |

3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-16(11,14)15/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULALUMQLLYCRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138099-41-9 | |

| Record name | 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.